![molecular formula C11H12FNO2 B2782292 Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate CAS No. 1949793-11-6](/img/structure/B2782292.png)
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate
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Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. This molecule is a member of the tetrahydroisoquinoline family, which is known to exhibit a wide range of biological activities.
Mechanism of Action
Target of Action
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is its broad-spectrum activity against various cancer cell lines and microbial pathogens. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate. One of the most promising areas of investigation is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential molecular targets. Finally, the development of new synthetic methods for this compound may increase its availability and facilitate its use in future research.
Synthesis Methods
The synthesis of Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been reported in the literature by several research groups. One of the most common methods involves the reaction of 5-fluoro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, this compound has been reported to possess antifungal and antibacterial properties, indicating its potential use as a broad-spectrum antimicrobial agent.
properties
IUPAC Name |
methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-3,13H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOQTXMCOWTGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCC2=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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